molecular formula C11H20O2 B13463161 2-(2,2,6,6-Tetramethyloxan-4-yl)acetaldehyde CAS No. 2913267-13-5

2-(2,2,6,6-Tetramethyloxan-4-yl)acetaldehyde

Cat. No.: B13463161
CAS No.: 2913267-13-5
M. Wt: 184.27 g/mol
InChI Key: QSCZTVSUKGKEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,6,6-Tetramethyloxan-4-yl)acetaldehyde is an organic compound with a unique structure that includes a tetramethyloxane ring and an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,6,6-Tetramethyloxan-4-yl)acetaldehyde typically involves the reaction of 2,2,6,6-tetramethyloxane with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,6,6-Tetramethyloxan-4-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 2-(2,2,6,6-Tetramethyloxan-4-yl)acetic acid.

    Reduction: 2-(2,2,6,6-Tetramethyloxan-4-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2,6,6-Tetramethyloxan-4-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2,6,6-Tetramethyloxan-4-yl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The tetramethyloxane ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with a piperidine ring instead of an oxane ring.

    2,2,6,6-Tetramethyl-4-piperidone: Contains a ketone group instead of an aldehyde group.

    2,2,6,6-Tetramethyl-4-piperidinol: Contains an alcohol group instead of an aldehyde group.

Uniqueness

2-(2,2,6,6-Tetramethyloxan-4-yl)acetaldehyde is unique due to its combination of a tetramethyloxane ring and an aldehyde functional group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

2913267-13-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(2,2,6,6-tetramethyloxan-4-yl)acetaldehyde

InChI

InChI=1S/C11H20O2/c1-10(2)7-9(5-6-12)8-11(3,4)13-10/h6,9H,5,7-8H2,1-4H3

InChI Key

QSCZTVSUKGKEQB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(O1)(C)C)CC=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.